molecular formula C13H19F3N2 B1455462 1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 25903-26-8

1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No. B1455462
CAS RN: 25903-26-8
M. Wt: 260.3 g/mol
InChI Key: UWBKJAGQRJIEBQ-UHFFFAOYSA-N
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Description

“1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C13H19F3N2 . It is a high-quality reference standard used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The compound appears as a white to light yellow crystal powder . Its molecular weight is 260.3 g/mol .

Scientific Research Applications

Polyimide Synthesis

1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine and related compounds have been extensively researched for their applications in the synthesis of polyimides. Polyimides synthesized from fluorinated diamine monomers exhibit improved organosolubility, thermal stability, optical transparency, and gas permeability. For instance, polyimides prepared from 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene demonstrated enhanced thermal stability, solubility, and mechanical properties. These materials could be cast into flexible and tough membranes, showcasing their potential in high-performance applications (Qiu et al., 2006). Similarly, fluorinated polyimides derived from novel diamines showed excellent thermal stability and low dielectric constants, making them suitable for electronic applications (Banerjee et al., 2003).

Advanced Optical Materials

Research has also focused on the development of fluorinated polyimides as advanced optical materials. The incorporation of trifluoromethyl groups into polyimides has been shown to enhance their optical properties, including transparency and refractive index. These materials are promising for optoelectronic applications, such as waveguides and solar cell substrates, due to their high glass transition temperatures, excellent thermal stability, and low moisture absorption (Liu et al., 2008).

Fluorinated Aromatic Polyimides

The effect of trifluoromethyl substituents on the properties of aromatic polyimides has been extensively studied. Polyimides with trifluoromethyl groups have shown significant improvements in solubility, thermal stability, and mechanical strength. These improvements broaden the application of polyimides in areas requiring materials that can withstand high temperatures while maintaining flexibility and strength (Zhao et al., 2009).

Low Dielectric Constant Materials

The introduction of fluorinated diamine monomers in the synthesis of polyimides has led to materials with low dielectric constants, which are crucial for electronic and optoelectronic applications. These materials offer potential for use in microelectronics, where low dielectric materials can contribute to faster signal transmission and reduced power consumption (Jang et al., 2007).

properties

IUPAC Name

1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBKJAGQRJIEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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